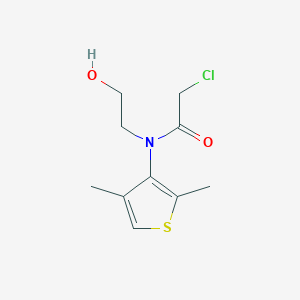
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. The compound features a chloro group, a thiophene ring with methyl substitutions, and a hydroxyethyl group, making it a molecule of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, methyl groups are introduced at the 2 and 4 positions through alkylation reactions.
Introduction of the chloro group: Chlorination reactions are used to introduce the chloro group at the desired position.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use as a precursor or additive in various industrial processes.
作用机制
The mechanism of action would depend on the specific application of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyethyl group might participate in hydrogen bonding, while the chloro and thiophene groups could interact with hydrophobic or aromatic regions of target molecules.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,4-dimethylphenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the thiophene ring and the hydroxyethyl group in 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide may confer unique chemical and biological properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
属性
CAS 编号 |
87674-59-7 |
|---|---|
分子式 |
C10H14ClNO2S |
分子量 |
247.74 g/mol |
IUPAC 名称 |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-7-6-15-8(2)10(7)12(3-4-13)9(14)5-11/h6,13H,3-5H2,1-2H3 |
InChI 键 |
FPOMSJZVCBTYKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1N(CCO)C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


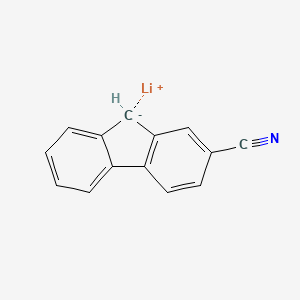
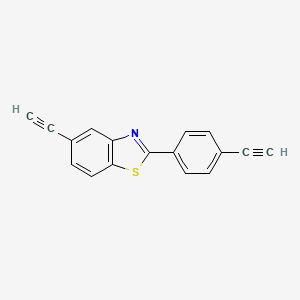
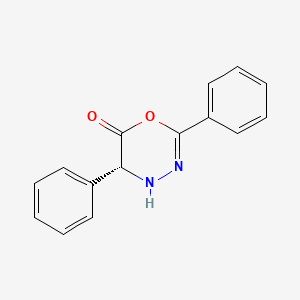
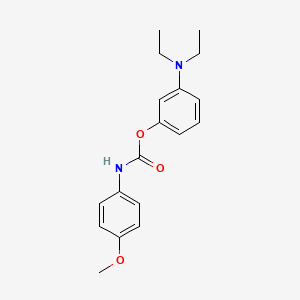
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
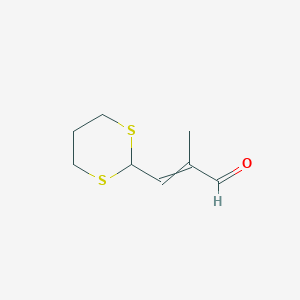
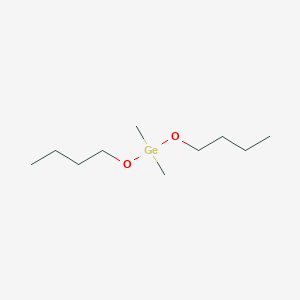
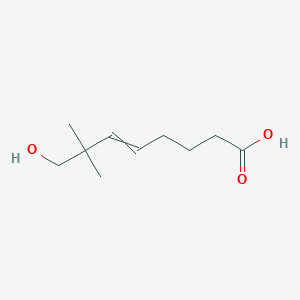

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)


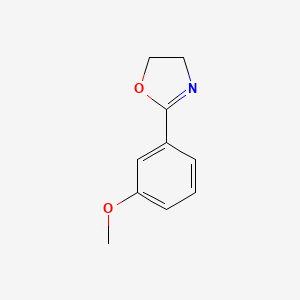
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
